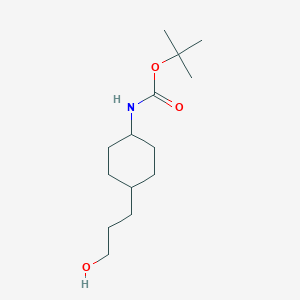

tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate

Description

tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate (CAS: 1212142-46-5) is a synthetic carbamate derivative characterized by a trans-4-substituted cyclohexyl backbone with a 3-hydroxypropyl chain. This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of dopamine D3 receptor agonists, due to its structural versatility and stability under reaction conditions . Its tert-butyl carbamate group allows selective deprotection, enabling further functionalization for drug discovery pipelines . Commercial sources list its purity at 95%, with applications spanning materials science and organic chemistry .

Properties

IUPAC Name |

tert-butyl N-[4-(3-hydroxypropyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12-8-6-11(7-9-12)5-4-10-16/h11-12,16H,4-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUUKLWPNFXOFGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to modify the functional groups attached to the cyclohexyl ring.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction can lead to alcohols or alkanes .

Scientific Research Applications

tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the cyclohexyl ring provides structural stability. The tert-butyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent position, chain length, and stereochemistry, leading to distinct physicochemical and functional properties. Below is a systematic comparison:

Substituent Chain Length and Position

- tert-Butyl trans-4-(2-hydroxyethyl)-cyclohexylcarbamate (CAS: 917342-29-1): Features a shorter 2-hydroxyethyl chain.

- tert-Butyl trans-4-(3-hydroxymethyl)cyclohexylcarbamate (CAS: 920966-17-2): Contains a hydroxymethyl group, offering a more compact structure with higher polarity, which may influence solubility in aqueous media .

- tert-Butyl trans-4-(3-hydroxypropyl)-cyclohexylcarbamate : The 3-hydroxypropyl chain provides intermediate hydrophilicity and flexibility, balancing steric effects and synthetic utility .

Stereochemical Variations

- tert-Butyl cis-4-hydroxycyclohexylcarbamate (CAS: 167081-25-6): The cis configuration alters spatial orientation, impacting binding affinity in receptor-targeted syntheses. This isomer is preferred for generating cis-4-hydroxycyclohexylamine derivatives, critical in asymmetric catalysis .

Functional Group Modifications

Data Tables: Structural and Commercial Comparison

Research Findings and Functional Insights

- Synthetic Utility : The target compound’s 3-hydroxypropyl chain enables efficient coupling with cinnamoyl chlorides and sulfonyl chlorides, as demonstrated in the synthesis of dopamine D3 agonists (e.g., compounds 15–53 in Scheme 1–3) .

- Stability : Compared to cis isomers, the trans configuration offers superior stability during acidic deprotection (e.g., TFA treatment), minimizing side reactions .

- Binding Affinity : Analogs with shorter chains (e.g., 2-hydroxyethyl) exhibit reduced steric hindrance but lower receptor selectivity in dopamine agonist models, highlighting the hydroxypropyl chain’s optimal balance .

Commercial Availability and Suppliers

The compound and its analogs are supplied by multiple vendors, including Combi-Blocks (USA), Santa Cruz Biotechnology, and Wuhan Kangbeide Biological Technology, with prices ranging from $135 (250 mg) to $248 (1 g) for cis-4-hydroxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.